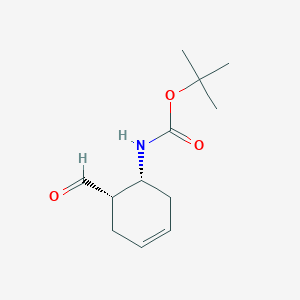

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Primary alcohol derivatives

Substitution: Free amine derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is widely used as an intermediate in synthesizing complex organic molecules. Its ability to undergo various transformations allows chemists to create diverse molecular architectures. For example, it can be utilized in the synthesis of chiral compounds that are essential for pharmaceutical applications.

Medicinal Chemistry

The compound plays a crucial role in developing new drug candidates. Its structure enables modifications that can lead to biologically active molecules. Research has shown that derivatives of this compound exhibit potential therapeutic properties, making it a candidate for further investigation in drug development .

Studies indicate that derivatives of this compound can be used to prepare biologically active molecules, including those targeting specific enzyme isoforms . This specificity is particularly valuable in designing drugs with fewer side effects and enhanced efficacy.

Materials Science

In materials science, this compound can serve as a precursor for creating specialized materials, including polymers and other functional materials. Its reactivity allows for integration into various polymerization processes, leading to novel material properties suitable for applications in electronics and optics .

Case Study 1: Synthesis of Chiral Drugs

A recent study highlighted the use of this compound as a key intermediate in synthesizing chiral β-amino alcohols. These compounds are critical components in many pharmaceuticals due to their biological activity. The stereoselective synthesis achieved high yields and enantioselectivities, demonstrating the compound's utility in drug development .

Case Study 2: Development of Biologically Active Molecules

Another research project focused on synthesizing marine natural products using this compound as a starting material. The study successfully produced several derivatives that exhibited significant biological activity against various cancer cell lines, underscoring the potential of this compound in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-protected amino acids: These compounds also feature a Boc-protected amino group and are commonly used in peptide synthesis.

N-Cbz-protected amines: These compounds use a carbobenzyloxy (Cbz) group for amino protection and are used in similar applications.

N-Fmoc-protected amines: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and are preferred in solid-phase peptide synthesis.

Uniqueness

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is unique due to its cis-configuration and the presence of both an aldehyde and a Boc-protected amino group. This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules and allows for selective reactions under controlled conditions .

Actividad Biológica

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its bicyclic structure, which includes a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality. The synthesis of this compound often involves the nitro-Mannich reaction, where nitroalkanes react with imines to yield β-nitroamines. This reaction can be facilitated by chiral thiourea catalysts, enhancing selectivity and yield in the formation of desired products .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antidepressant and Neurokinin Receptor Antagonism

Research indicates that compounds derived from this compound exhibit activity as neurokinin receptor antagonists. Specifically, they have been studied for their role in inhibiting the neurokinin-1 (NK-1) receptor, which is implicated in mood regulation and the emesis pathway. For instance, the selective NK-1 receptor antagonist CP-99,994, synthesized using derivatives of this compound, has shown promise in treating depression and managing chemotherapy-induced nausea .

Enzymatic Inhibition

Studies have also demonstrated that derivatives of this compound can inhibit specific enzymes. For example, compounds related to this structure have been evaluated for their inhibitory effects on cancer-related enzymes such as HSET (KIFC1), showing micromolar inhibition in biochemical assays . This suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several case studies provide insights into the biological activity of this compound:

The mechanisms through which this compound exerts its biological effects involve:

- Receptor Binding : The compound's ability to bind selectively to neurokinin receptors modulates neurotransmitter release, influencing mood and nausea responses.

- Enzyme Interaction : Its structural features allow it to interact with key enzymes involved in cancer progression, potentially altering their activity and leading to therapeutic effects.

Propiedades

IUPAC Name |

tert-butyl N-[(1R,6S)-6-formylcyclohex-3-en-1-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-5,8-10H,6-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQADRLITYVWXBL-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.